4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde
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Overview
Description
4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-cyclopropyl-6-(trifluoromethyl)pyrimidine.
Attachment of the Benzaldehyde Group: The benzaldehyde moiety is introduced via an etherification reaction, where the hydroxyl group of the benzaldehyde reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoic acid.
Reduction: 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)butanoic acid
- 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 4-((4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)benzaldehyde is unique due to the presence of the benzaldehyde group, which imparts distinct reactivity and potential for further functionalization. Its trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)13-7-12(10-3-4-10)19-14(20-13)22-11-5-1-9(8-21)2-6-11/h1-2,5-8,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQMELIGAJBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)OC3=CC=C(C=C3)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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